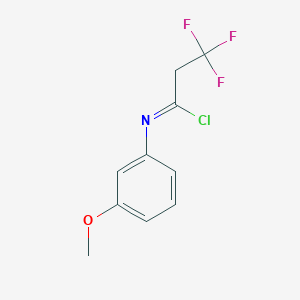
2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoylchloride is an organic compound with the molecular formula C10H9ClF3NO. It is characterized by the presence of trifluoromethyl, methoxyphenyl, and carbonimidoyl chloride functional groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoylchloride typically involves the reaction of 3-methoxyaniline with trifluoroacetic anhydride to form an intermediate, which is then treated with phosgene to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoylchloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonimidoyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted products.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are often used.
Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted urea derivative.
科学研究应用
2,2,2-Trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoylchloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoylchloride involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the carbonimidoyl chloride, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoylchloride is unique due to the presence of both trifluoromethyl and carbonimidoyl chloride groups, which confer distinct reactivity and properties compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in research and industrial applications.
属性
分子式 |
C10H9ClF3NO |
|---|---|
分子量 |
251.63 g/mol |
IUPAC 名称 |
3,3,3-trifluoro-N-(3-methoxyphenyl)propanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3NO/c1-16-8-4-2-3-7(5-8)15-9(11)6-10(12,13)14/h2-5H,6H2,1H3 |
InChI 键 |
PHIAODMDLFBDDU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)N=C(CC(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




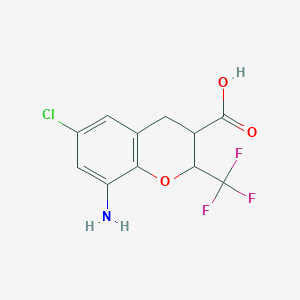

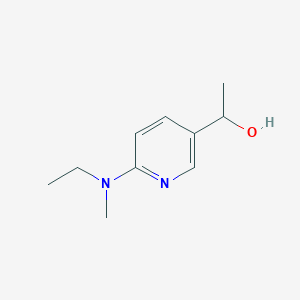
![3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B13224109.png)
![4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B13224131.png)

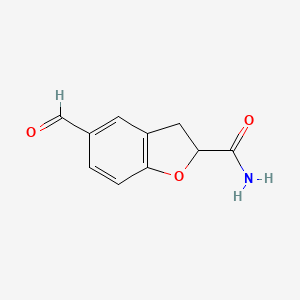
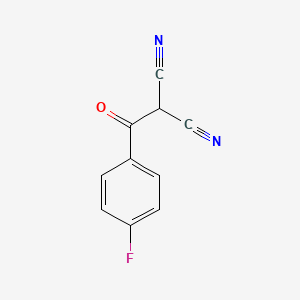
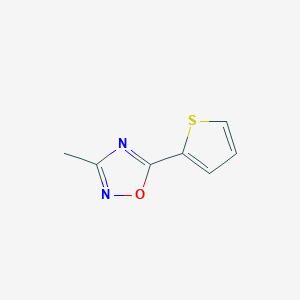
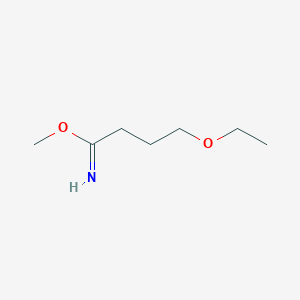

![Ethyl 2-(2-chloroacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B13224159.png)
